molecular formula C20H20FN5O3 B2698892 (3-Fluoro-4-methoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705111-07-4

(3-Fluoro-4-methoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2698892
CAS RN: 1705111-07-4
M. Wt: 397.41
InChI Key: PYENZPSCSUSMGJ-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications

Radiotracer Development for PET Imaging

The compound has been explored in the synthesis of novel radiotracers for positron emission tomography (PET) imaging. For instance, a study demonstrated the feasibility of using nucleophilic displacement with [18F]fluoride to synthesize compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033), potentially useful for studying CB1 cannabinoid receptors in animal brains through PET imaging (Katoch-Rouse & Horti, 2003).

Structural and Activity Analysis

Various derivatives of the compound have been synthesized and structurally characterized for different scientific applications. For example, the synthesis and structural exploration, including Hirshfeld surface analysis, of similar compounds have been conducted to understand their antiproliferative activities and molecular structures (Prasad et al., 2018).

Antimicrobial Applications

Some derivatives of the compound have demonstrated significant antimicrobial activity. A study on a series of methanones related to this compound showed good activity against various microbial strains, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Development of Medical Imaging Tracers

Compounds with structural similarities have been synthesized for developing medical imaging tracers. For instance, methoxy and fluorine analogs were synthesized to evaluate their potency for inhibiting the binding of the CB1 antagonist, with the aim of developing PET ligands for cerebral cannabinoid CB1 receptor imaging (Tobiishi et al., 2007).

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3/c1-28-17-5-4-14(10-15(17)21)20(27)26-8-2-3-13(12-26)9-18-24-19(25-29-18)16-11-22-6-7-23-16/h4-7,10-11,13H,2-3,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYENZPSCSUSMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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